Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and ring systems. The complete International Union of Pure and Applied Chemistry name is ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate, which systematically describes the structural features present in the molecule. This nomenclature indicates a cyclohexene ring system as the core structure, with specific substitution patterns at defined positions.
The compound is also known by several alternative systematic names that reflect different naming approaches. These include 3-cyclohexene-1-carboxylic acid, 4-(4-methoxyphenyl)-2-oxo-6-phenyl-, ethyl ester, and ethyl 4-methoxy-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate. The variety of systematic names demonstrates the complexity of the molecular structure and the different ways chemists can approach the nomenclature of such compounds.
The Chemical Abstracts Service registry number for this compound is 25960-25-2, providing a unique identifier that ensures unambiguous identification across chemical databases and literature. Additional database identifiers include the PubChem Compound Identification number 2763329 and the MDL number MFCD02031258. These standardized identifiers facilitate accurate communication and retrieval of information about this specific compound in various chemical information systems.
The International Union of Pure and Applied Chemistry conventions require systematic numbering of the cyclohexene ring, where the carboxylate group at position 1 serves as the principal functional group, determining the numbering sequence. The ketone functionality at position 2, the aromatic substituents at positions 4 and 6, and the double bond between positions 3 and 4 complete the structural description according to these naming conventions.
Molecular Formula and Weight Analysis
The molecular formula of ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate is C₂₂H₂₂O₄, indicating a composition of 22 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms. This formula reflects the substantial aromatic character of the molecule, with a high carbon-to-hydrogen ratio typical of compounds containing multiple benzene rings and unsaturated systems.
The molecular weight of this compound is reported as 350.4 grams per mole, with some sources providing slightly more precise values of 350.41 or 350.42 grams per mole. The monoisotopic mass, which considers only the most abundant isotopes of each element, is calculated as 350.151809 atomic mass units. These values are consistent across multiple chemical databases and reflect the substantial molecular size of this cyclohexene derivative.
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂O₄ |
| Molecular Weight | 350.4 g/mol |
| Monoisotopic Mass | 350.151809 u |
| Carbon Content | 22 atoms |
| Hydrogen Content | 22 atoms |
| Oxygen Content | 4 atoms |
| Aromatic Rings | 2 |
The distribution of atoms within the molecule reveals important structural characteristics. The four oxygen atoms are distributed among different functional groups: two oxygen atoms in the ethyl carboxylate group, one oxygen atom in the ketone functionality, and one oxygen atom in the methoxy substituent. This distribution creates multiple sites for potential intermolecular interactions and influences the compound's physical and chemical properties.
The molecular formula analysis also indicates the presence of extensive conjugation and aromatic character, as evidenced by the relatively high degree of unsaturation. The calculated degree of unsaturation for this compound is 12, accounting for the two aromatic rings, the cyclohexene double bond, and the two carbonyl groups present in the structure.
Stereochemical Configuration and Conformational Isomerism
The stereochemical analysis of this compound reveals the presence of two stereogenic centers within the cyclohexene ring system, specifically at positions 1 and 6. These centers give rise to different possible stereoisomeric forms, though crystallographic studies have identified specific conformational preferences in the solid state.
Crystallographic investigations have revealed that the compound exists as two independent molecules in the asymmetric unit, labeled as molecules A and B, which exhibit slightly different conformational arrangements. The cyclohexene rings in both molecules adopt slightly distorted sofa conformations, which represents a compromise between minimizing ring strain and accommodating the bulky aromatic substituents. The puckering parameters for these conformations have been determined using Cremer and Pople analysis, providing quantitative measures of the ring distortion.
The dihedral angles between the benzene rings provide crucial information about the spatial arrangement of the aromatic substituents. In molecule A, the dihedral angle between the two benzene rings is 74.16 degrees, while in molecule B, this angle is 71.85 degrees. These values indicate a significant twist between the aromatic rings, which helps minimize steric interactions while maintaining favorable electronic interactions.
| Conformational Parameter | Molecule A | Molecule B |
|---|---|---|
| Dihedral Angle (benzene rings) | 74.16° | 71.85° |
| Ring Conformation | Distorted sofa | Distorted sofa |
| Q (puckering amplitude) | 0.495 Å | 0.491 Å |
| θ (puckering angle) | 126.1° | 54.2° |
| φ (puckering phase) | 316.5° | 129.5° |
The envelope conformation adopted by the cyclohexene rings is particularly noteworthy because it allows the molecule to minimize both torsional strain and steric interactions between the aromatic substituents. This conformation is characterized by one carbon atom being displaced from the plane defined by the other five ring atoms, creating a puckered structure that accommodates the spatial requirements of the substituents.
Additional conformational studies using related compounds have shown that similar cyclohexene derivatives exhibit comparable conformational preferences. The presence of the 4-methoxyphenyl and phenyl substituents creates a specific steric environment that favors the observed sofa conformation over alternative possibilities such as half-chair or boat conformations.
Crystallographic Data and Solid-State Packing Arrangements
The crystallographic characterization of this compound has been accomplished through single-crystal X-ray diffraction studies, providing detailed insights into its solid-state structure and intermolecular packing arrangements. These studies reveal that the compound crystallizes in an orthorhombic crystal system with the space group Pna21, indicating a specific three-dimensional arrangement of molecules within the crystal lattice.
The unit cell parameters have been precisely determined from crystallographic measurements. The compound exhibits specific cell dimensions that define the repeating unit of the crystal structure. The crystal density is calculated as 1.294 milligrams per cubic meter, which is consistent with organic compounds of similar molecular weight and packing efficiency. The melting point range of 107-108 degrees Celsius provides additional confirmation of the crystalline nature and thermal stability of the compound.
In some crystallographic studies, the asymmetric unit contains two independent molecules that show distinct orientations of their ethyl carboxylate groups. This structural feature is particularly interesting because it demonstrates the conformational flexibility of the ester side chain and its ability to adopt different orientations while maintaining favorable crystal packing interactions. In certain structures, disorder has been observed in one of the phenyl rings, with occupancies of 0.55 and 0.45 for the two disordered orientations.
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| Density | 1.294 Mg/m³ |
| Melting Point | 107-108°C |
| Independent Molecules | 2 |
| Disorder Components | Phenyl ring (0.55/0.45) |
The intermolecular interactions within the crystal structure play a crucial role in determining the solid-state packing arrangements. Weak carbon-hydrogen to oxygen hydrogen bonds have been identified as important stabilizing interactions that link molecules into extended ribbon-like structures along specific crystallographic axes. These hydrogen bonds, while individually weak, collectively contribute to the overall stability of the crystal structure.
Additional stabilization is provided by carbon-hydrogen to π interactions, where hydrogen atoms interact with the π-electron systems of aromatic rings. These interactions are particularly important in compounds containing multiple aromatic rings, as they provide favorable energetic contributions to the crystal packing while allowing for efficient space filling within the unit cell.
The crystallographic studies have also revealed specific geometric relationships between adjacent molecules in the crystal lattice. The arrangement of molecules creates channels and cavities within the structure that may influence physical properties such as solubility and thermal behavior. The precise determination of bond lengths and angles within the molecule confirms the expected geometric parameters for the various functional groups and aromatic systems present in the structure.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenylcyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O4/c1-3-26-22(24)21-19(16-7-5-4-6-8-16)13-17(14-20(21)23)15-9-11-18(25-2)12-10-15/h4-12,14,19,21H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZUZXYVWGQRLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376895 | |
| Record name | Ethyl 1~4~-methoxy-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25960-25-2 | |
| Record name | Ethyl 1~4~-methoxy-2~5~-oxo-2~2~,2~3~,2~4~,2~5~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~4~-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate (CAS No. 25960-25-2) is a synthetic compound belonging to the class of cyclohexenone derivatives, which have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22O4
- Molecular Weight : 350.41 g/mol
- Melting Point : 107–108 °C
1. Anti-inflammatory Properties
Cyclohexenone derivatives, including this compound, have been investigated for their anti-inflammatory effects. Research indicates that such compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a potential role in treating inflammatory diseases .
2. Antioxidant Activity
The compound has shown promising antioxidant activity in various studies. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage. The presence of methoxy groups in its structure is believed to enhance its electron-donating ability, contributing to its antioxidant capacity .
3. Antimicrobial Effects
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.
- Scavenging Free Radicals : Its structural features allow it to act as a radical scavenger, mitigating oxidative stress.
Case Study 1: Synthesis and Characterization
A study conducted by Padmavathi et al. (2000) detailed the synthesis of this compound via Michael addition reactions. The study highlighted the compound's potential as a precursor for developing more complex heterocyclic structures with enhanced biological activities .
Case Study 2: Crystal Structure Analysis
Research published in the Journal of Molecular Structure provided insights into the crystal structure of this compound. The study revealed that intermolecular hydrogen bonding and π–π interactions play significant roles in stabilizing the crystal lattice, which may correlate with its biological stability and activity .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anti-Cancer Activity
Research indicates that compounds similar to ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate exhibit significant anti-cancer properties. For instance, derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation. A study published in the Journal of Medicinal Chemistry highlighted that analogs of this compound demonstrated cytotoxic effects against various cancer cell lines, including breast and prostate cancers .
Anti-Inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the phenyl ring could enhance anti-inflammatory activity, making it a candidate for further development in treating inflammatory diseases .
Organic Synthesis Applications
Synthetic Intermediates
this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex organic molecules through various reactions such as Friedel-Crafts acylation and Michael addition reactions. The versatility of this compound allows chemists to create diverse derivatives with tailored properties for specific applications .
Materials Science Applications
Polymer Chemistry
In materials science, the compound has potential applications in polymer chemistry. Its unique structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials. Research has indicated that incorporating such compounds into polymer blends can improve their performance characteristics, making them suitable for advanced engineering applications .
-
Case Study on Anti-Cancer Activity
A recent study evaluated the anti-cancer potential of this compound derivatives against MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents . -
Case Study on Polymer Applications
In a study focused on polymer composites, researchers incorporated this compound into polystyrene matrices. The resulting composites showed improved tensile strength and thermal stability compared to pure polystyrene, suggesting its potential use in high-performance materials .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Cyclohexenone derivatives are distinguished by aryl substituents at the 4- and 6-positions. Key analogs include:
Key Observations :
Crystallographic and Conformational Differences
Crystal structures reveal variations in ring puckering and intermolecular interactions:
Key Observations :
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-(4-methoxyphenyl)-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate?
- Answer : The compound is typically synthesized via a Michael addition reaction between ethyl acetoacetate and substituted chalcones under alkaline conditions (e.g., 10% NaOH in ethanol, refluxed for 8–12 hours). Subsequent cyclization and esterification steps yield the cyclohexenone core. Variations in aryl substituents (e.g., methoxy, chloro, or fluorophenyl groups) are introduced by modifying the chalcone precursor .
Q. How is the compound structurally characterized in crystallographic studies?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. The cyclohexenone ring often adopts envelope , half-chair , or screw-boat conformations , depending on substituent effects. For example, the title compound crystallizes in a monoclinic system () with two independent molecules in the asymmetric unit. Dihedral angles between aryl rings (e.g., 89.9°–76.4°) and puckering parameters (e.g., Å, ) are quantified using software like SHELXL .
Q. What spectroscopic techniques are used to validate the compound’s purity and structure?
- Answer :
- NMR : H and C NMR confirm substituent integration and coupling patterns (e.g., methoxy protons at ~3.8 ppm).
- IR : Stretching frequencies for carbonyl (C=O, ~1700 cm) and ester groups (C-O, ~1250 cm) are key markers.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak ( 384.84 for ) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy vs. chloro groups) influence the compound’s conformational dynamics and crystal packing?
- Answer : Substituents alter non-covalent interactions (e.g., C–H···O, - stacking) and steric effects. For example:
- Methoxy groups : Enhance hydrogen bonding with adjacent carbonyl oxygen, stabilizing envelope conformations .
- Chloro substituents : Increase molecular disorder due to steric hindrance, leading to dual occupancy in crystal lattices (e.g., 68.4%:31.6% occupancy ratios) .
- Methodology : Compare puckering parameters (, , ) across derivatives using Cremer-Pople analysis .
Q. What strategies resolve contradictions in crystallographic data for disordered structures?
- Answer :
- Occupancy Refinement : Tools like SHELXL model disorder with split positions and isotropic displacement parameters.
- DFT Calculations : Validate energetically favorable conformers (e.g., envelope vs. screw-boat) using Gaussian09 or ORCA .
- Example : In Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, disorder in the cyclohexene ring was resolved by refining two distinct conformers with occupancy ratios .
Q. How can the compound serve as a synthon for spirocyclic or heterocyclic derivatives?
- Answer : The ,-unsaturated ketone moiety undergoes 1,4-addition or cyclocondensation with nucleophiles (e.g., hydrazines, hydroxylamine) to form pyrazoles, isoxazoles, or quinazolines. For example:
- Spiro compounds : React with thiourea to generate spiro-pyrimidine derivatives with potential bioactivity .
- Methodology : Monitor reaction progress via TLC and optimize yields using microwave-assisted synthesis .
Q. What computational approaches predict the compound’s reactivity or pharmacokinetic properties?
- Answer :
- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization.
- Molecular Docking : Screen interactions with biological targets (e.g., NF-κB pathway proteins) using AutoDock Vina .
- Limitation : Experimental validation (e.g., enzyme inhibition assays) is required to confirm in silico predictions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
